molecular formula C21H32N4O2 B3602820 1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3602820
M. Wt: 372.5 g/mol
InChI Key: KOBWRMNDBQGJRY-UHFFFAOYSA-N
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Description

  • The 3,5-dimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
  • Common reagents include 3,5-dimethylphenylamine and suitable electrophiles under mild heating conditions.
  • Formation of the Carboxamide Functionality:

    • The carboxamide group is typically introduced through an amide coupling reaction.
    • Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used in the presence of a base like triethylamine.
  • Industrial Production Methods:

    • Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.
    • Large-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and scalability.
    • Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps:

    • Formation of the Bipiperidine Core:

      • Starting from commercially available piperidine derivatives, the bipiperidine core can be synthesized through a series of condensation and cyclization reactions.
      • Reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Chemical Reactions Analysis

    Types of Reactions: 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

      Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

      Substitution: The bipiperidine core can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or neutral conditions.

      Reduction: Lithium aluminum hydride in dry ether.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Major Products:

    • Oxidized derivatives with altered functional groups.
    • Reduced amine derivatives.
    • Substituted bipiperidine compounds with various functional groups.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

      Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

      Industry: Utilized in the development of new materials with specific chemical properties.

    Mechanism of Action

    The mechanism of action of 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets:

      Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

      Pathways Involved: It could modulate neurotransmitter release or receptor activity, leading to potential therapeutic effects.

    Comparison with Similar Compounds

    • 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid
    • 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide

    Comparison:

    • Structural Differences: While similar in their core structures, these compounds differ in their functional groups and side chains, which can significantly impact their chemical properties and biological activities.
    • Uniqueness: 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is unique due to its bipiperidine core and specific functional groups, which may confer distinct pharmacological properties.

    This detailed overview provides a comprehensive understanding of 1’-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    1-[2-(3,5-dimethylanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H32N4O2/c1-16-12-17(2)14-18(13-16)23-19(26)15-24-10-6-21(7-11-24,20(22)27)25-8-4-3-5-9-25/h12-14H,3-11,15H2,1-2H3,(H2,22,27)(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KOBWRMNDBQGJRY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)(C(=O)N)N3CCCCC3)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H32N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    372.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
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    1'-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

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